molecular formula C18H14N2O5S2 B2651840 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896363-89-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2651840
CAS No.: 896363-89-6
M. Wt: 402.44
InChI Key: DUAXKYRMCBSAAH-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the 4-position and a 2-(methylsulfonyl)benzamide moiety at the 2-position. This compound is structurally related to kinase inhibitors, enzyme modulators, and receptor ligands, though its specific therapeutic applications require further investigation .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-27(22,23)16-5-3-2-4-12(16)17(21)20-18-19-13(9-26-18)11-6-7-14-15(8-11)25-10-24-14/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAXKYRMCBSAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzodioxole Ring: The benzodioxole moiety can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: This step involves the reaction of the intermediate compound with a suitable benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole or Benzothiazole Cores

A comparative analysis with structurally related compounds highlights key differences in substituents, physicochemical properties, and biological activity:

Compound Key Substituents Melting Point (°C) Biological Activity/Notes Reference
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide 4-(Benzo[d][1,3]dioxol-5-yl)thiazole; 2-(methylsulfonyl)benzamide Not reported Hypothesized role in enzyme inhibition (e.g., KDM4A fragments) or receptor modulation
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-(Pyridin-2-yl)thiazole; 3-(methylsulfonyl)benzamide Not reported Evaluated via bio-layer interferometry; pyridine substituent may reduce lipophilicity
LUF7747 (Control compound) Benzo[d][1,3]dioxol-5-yl; 4-(methylsulfonyl)benzamide; pyridine-thioether linkage Not reported Non-reactive analog for adenosine A1 receptor studies; complex structure reduces bioavailability
ASN90 (O-GlcNAcase inhibitor) Benzo[d][1,3]dioxol-5-yl; piperazine-thiadiazole chain Not reported Multimodal inhibitor with in vivo efficacy; bulkier structure compared to target compound
D14–D20 derivatives (e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-oxoethyl)penta-2,4-dienamide) Conjugated dienamide; methylthio or benzyloxy substituents 182.9–233.5 Lower yields (13.7–24.8%); structural flexibility may compromise metabolic stability
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (e.g., 3l–3p) Benzothiazole; methyl or benzamide substituents 106–181 Simpler substituents; lack sulfonyl groups, potentially reducing target affinity

Key Structural and Functional Differences

  • Substituent Effects: The benzo[d][1,3]dioxol-5-yl group in the target compound enhances aromatic interactions compared to pyridine (e.g., 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide) or simpler phenyl groups .
  • Physicochemical Properties :

    • The methylsulfonyl group increases polarity, which may improve solubility compared to bulkier substituents (e.g., ASN90’s piperazine-thiadiazole chain) but reduce membrane permeability .
    • Melting points of analogues (e.g., D14–D20: 182–233°C) suggest the target compound likely falls within this range due to similar aromaticity and hydrogen-bonding capacity .
  • Synthetic Complexity :

    • The target compound’s synthesis likely involves thiazole ring formation followed by sulfonylation, akin to methods in and . This contrasts with multi-step routes for ASN90 or LUF7747, which require complex coupling reactions .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound notable for its unique structural features, which include a thiazole ring, a benzodioxole moiety, and a methylsulfonyl group attached to a benzamide backbone. Its molecular formula is C16H16N2O4S, with a molecular weight of approximately 364.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial , anticancer , and antimalarial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also shown promising anticancer activity. In vitro assays have been conducted across different cancer cell lines, revealing:

  • IC50 Values : The compound exhibited IC50 values ranging from 26 µM to 65 µM against various cancer cell lines, indicating moderate to high potency in inhibiting cell proliferation.

Antimalarial Activity

This compound has been evaluated for its potential as an antimalarial agent:

  • In Vitro Testing : Studies reported low IC50 values for Plasmodium falciparum, suggesting strong antimalarial activity compared to standard treatments.

Summary of Biological Activities

Activity TypeAssessed ParameterResult
AntimicrobialMICEffective against multiple strains
AnticancerIC5026–65 µM across cancer lines
AntimalarialIC50Low values against P. falciparum

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and metabolic pathways, contributing to its anticancer properties.
  • Cell Membrane Interaction : Its structural features allow it to penetrate cell membranes effectively, leading to direct cytotoxic effects on malignant cells.

Case Study 1: Anticancer Activity in Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated that treatment with the compound led to significant reductions in cell viability after 48 hours of exposure.

Case Study 2: Antimalarial Efficacy

In another study focusing on malaria treatment, the compound was tested against chloroquine-resistant strains of Plasmodium falciparum. Results demonstrated that it had superior efficacy compared to traditional antimalarials, highlighting its potential as a new therapeutic agent.

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Preparation

ParameterOptimal ConditionReference
SolventDioxane
BaseTriethylamine (1.4 eq)
Temperature20–25°C
PurificationEthanol-DMF (3:1)

Q. Table 2. Common Bioactivity Assays and Controls

Assay TypeTargetPositive ControlReference
MTTHeLa cellsCisplatin
COX-2 InhibitionRecombinant COX-2Celecoxib
KDM4A BindingBio-layer interferometryJIB-04

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